Structure Elucidation of 4-Amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide: A Comprehensive Analytical Guide
Structure Elucidation of 4-Amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide: A Comprehensive Analytical Guide
Executive Summary
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide (CAS: 1340485-29-1) is a highly versatile, low-molecular-weight (168.20 g/mol ) heterocyclic scaffold widely utilized in the development of kinase inhibitors and advanced agrochemicals[1],[2]. While its molecular formula (C7H12N4O) is relatively simple, the pyrazole core presents a notorious analytical challenge: annular tautomerism (1H vs. 2H) and the potential for regiochemical ambiguity during synthesis[3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization. This guide provides a definitive, self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) to unambiguously lock the regiochemistry of the 3-carboxamide, 4-amino, and 5-methyl substituents.
The Regiochemical Challenge: Why 1D Techniques Fail
In pyrazole chemistry, confirming the exact position of substituents is critical. A standard 1D 1 H NMR can easily identify the presence of a methyl group, an amino group, and an N,N-dimethyl amide. However, 1D NMR cannot definitively prove whether the molecule is the intended 3-carboxamide-5-methyl isomer or the unintended 5-carboxamide-3-methyl isomer.
To solve this, we must employ a multi-tiered, self-validating system where exact mass establishes the atomic inventory, and 2D NMR (specifically HMBC and NOESY) maps the spatial and multi-bond connectivity[4].
Fig 1: Self-validating analytical workflow for pyrazole structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact molecular formula (C7H12N4O). Causality of Technique: The basic nature of the pyrazole ring and the C4-amino group makes Positive Electrospray Ionization (ESI+) the optimal ionization method.
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Theoretical Exact Mass [M+H]+ : 169.1084 m/z
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Isotopic Profiling: The absence of M+2 isotope clusters confirms the absence of halogens (Cl, Br), while the nitrogen rule (even mass for an even number of nitrogens, 4) aligns perfectly with the [M+H]+ odd mass observation.
Vibrational Spectroscopy (ATR-FTIR)
Objective: Orthogonal confirmation of highly polar functional groups. Causality of Technique: While NMR is powerful, FT-IR provides instantaneous confirmation of the amide carbonyl and the primary amine, which can sometimes broaden into the baseline in NMR due to exchange dynamics.
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Primary Amine ( −NH2 ): Sharp doublet at ~3450 cm −1 and ~3350 cm −1 (asymmetric and symmetric stretching)[5].
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Amide Carbonyl ( C=O ): Strong, sharp absorption at ~1640–1660 cm −1 (Amide I band)[6].
Nuclear Magnetic Resonance (NMR) Strategy
Solvent Selection (Critical Step)
Causality: The selection of DMSO-d 6 is strictly required for this molecule[5],[7]. If a protic solvent like Methanol-d 4 (CD 3 OD) is used, the labile 4- NH2 and pyrazole 1- NH protons will rapidly exchange with deuterium, rendering them invisible to 1 H NMR. DMSO-d 6 strongly hydrogen-bonds with these functional groups, drastically slowing the exchange rate and allowing for the observation of sharp, distinct amine and pyrazole NH signals[6].
1D NMR ( 1 H and 13 C)
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Restricted Rotation: The N,N-dimethyl group on the C3-carboxamide will likely appear as a broad singlet or two distinct singlets (e.g., ~2.95 ppm and ~3.10 ppm) in the 1 H NMR at room temperature. This is caused by the partial double-bond character of the amide C-N bond, which restricts rotation and places the two methyl groups in magnetically non-equivalent environments (syn and anti to the carbonyl oxygen)[8].
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Carbon Backbone: 13 C NMR will reveal 7 distinct carbon environments, confirming the lack of symmetry.
2D NMR: The Regiochemical Proof (HMBC & NOESY)
To definitively prove that the methyl group is at C5 and the carboxamide is at C3, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)[4].
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HMBC: The 5- CH3 protons will show a strong 2J coupling to the C5 carbon and a 3J coupling to the C4 carbon. Crucially, they will not show correlation to the amide carbonyl. The N,N-dimethyl protons will show a 3J correlation exclusively to the amide carbonyl carbon.
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NOESY: A through-space correlation will be observed between the 5- CH3 protons and the 4- NH2 protons, confirming they are adjacent on the ring.
Fig 2: Critical HMBC and NOESY correlations establishing exact regiochemistry.
Experimental Protocols
NMR Sample Preparation and Acquisition
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Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d 6 (100 atom % D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
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1D Acquisition: Acquire 1 H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay D1=2 s). Acquire 13 C NMR (1024 scans, D1=2 s) with proton decoupling.
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2D HMBC Setup: Optimize for long-range nJCH couplings of 8 Hz. This is critical for capturing the 2J and 3J correlations across the heteroaromatic pyrazole system.
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2D NOESY Setup: Causality: Set the mixing time ( τm ) to 400–500 ms . Because this is a small molecule (MW < 500 Da) in a non-viscous solvent, it tumbles rapidly in solution ( ωτc≪1 ), leading to positive NOE enhancements. A 500 ms mixing time is optimal for capturing these transient spatial correlations without signal degradation from spin diffusion.
Quantitative Data Summary
The table below summarizes the expected chemical shifts based on the structural environment and analogous 4-amino-pyrazole literature[5],[7],[6].
| Position | 1 H Chemical Shift (ppm, DMSO-d 6 ) | Multiplicity | Integration | 13 C Chemical Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| 1-NH | ~12.20 - 12.80 | Broad Singlet | 1H | - | C3, C5 |
| 4-NH 2 | ~4.20 - 4.70 | Broad Singlet | 2H | - | C3, C4, C5 |
| N(CH 3 ) 2 | ~2.95, ~3.15 | Two Singlets | 6H | ~35.0, ~38.0 | C=O (Amide) |
| 5-CH 3 | ~2.10 - 2.25 | Singlet | 3H | ~10.5 - 12.0 | C4, C5 |
| C=O | - | - | - | ~164.0 - 166.0 | - |
| C3 | - | - | - | ~138.0 - 142.0 | - |
| C4 | - | - | - | ~120.0 - 125.0 | - |
| C5 | - | - | - | ~132.0 - 138.0 | - |
Conclusion
The structural elucidation of 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide requires a closed, self-validating analytical loop. By combining the exact atomic inventory provided by ESI-TOF HRMS with the spatial and multi-bond connectivity mapping of NOESY and HMBC NMR, researchers can unambiguously define the regiochemistry of the pyrazole core. This rigorous methodology prevents downstream failures in drug discovery pipelines caused by misassigned structural isomers.
References
- Title: 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | Source: Sigma-Aldrich | URL
- Title: CAS: 1340485-29-1 | 4-Amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | Source: CymitQuimica | URL
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | Source: MDPI | URL
- Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH | Source: RSC | URL
- Title: Discovery of N,4-Di(1H-pyrazol-4-yl)
- Title: Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction | Source: J-Stage | URL
- Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit | Source: DergiPark | URL
Sources
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- 2. CAS: 1340485-29-1 | CymitQuimica [cymitquimica.com]
- 3. Product Inquiry [thoreauchem.com]
- 4. mdpi.com [mdpi.com]
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- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
